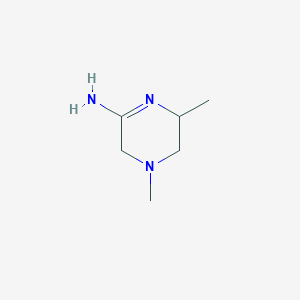
Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with acetone in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicine, derivatives of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- are explored for their therapeutic potential in treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are also used in the manufacture of dyes and pigments .
Mécanisme D'action
The mechanism of action of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
- 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-
- 3,4,5,6-Tetrahydro-4,6-dimethyl-2-(3-pyridinyl)-2H-1,3,4-thiadiazine
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3,5-dimethyl-
Comparison: Compared to these similar compounds, Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- is unique due to its specific pyrazine ring structure and the presence of two methyl groups at positions 4 and 6. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C6H13N3 |
|---|---|
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
2,4-dimethyl-3,5-dihydro-2H-pyrazin-6-amine |
InChI |
InChI=1S/C6H13N3/c1-5-3-9(2)4-6(7)8-5/h5H,3-4H2,1-2H3,(H2,7,8) |
Clé InChI |
SBLZKVYTMQEHIK-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(=N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



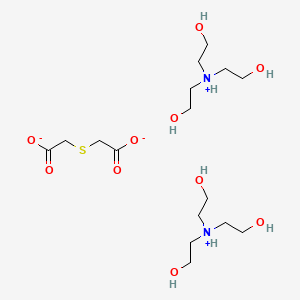
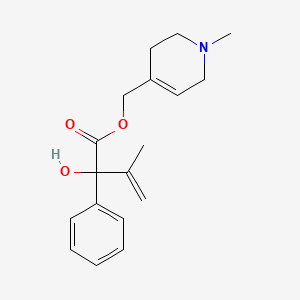
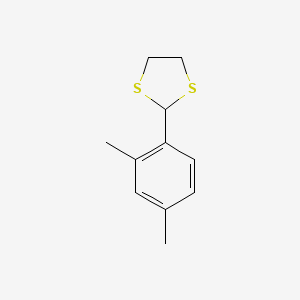


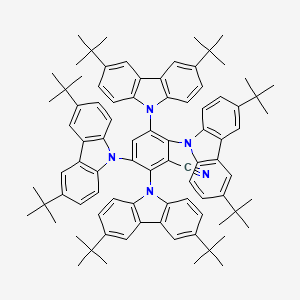
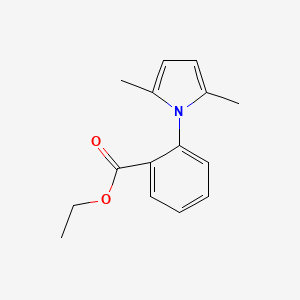
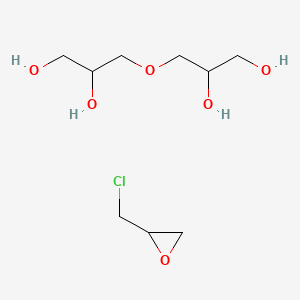

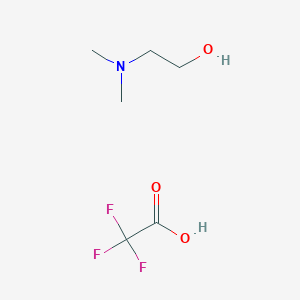

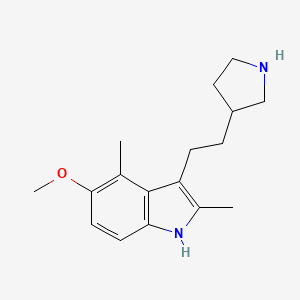
![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
